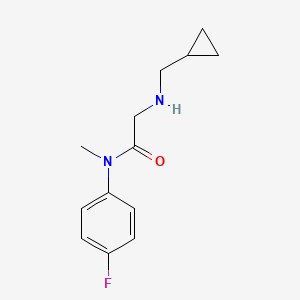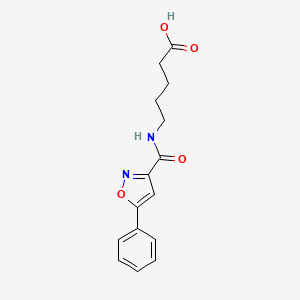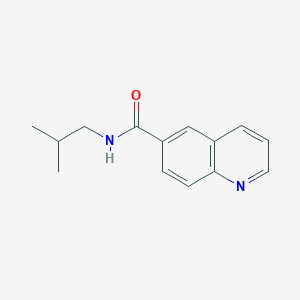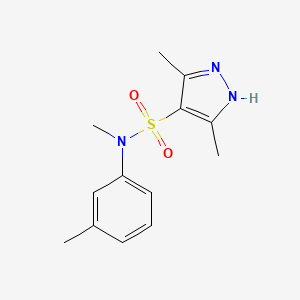![molecular formula C13H17NO5S B7590362 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid](/img/structure/B7590362.png)
2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid, also known as MPA, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It is a derivative of propionic acid and belongs to the class of arylalkanoic acids. MPA is a potent inhibitor of cyclooxygenase (COX), which is responsible for the production of prostaglandins, a group of signaling molecules that play a key role in inflammation.
作用機序
2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid works by inhibiting the activity of COX, which is responsible for the production of prostaglandins. Prostaglandins are signaling molecules that play a key role in inflammation, pain, and fever. By inhibiting COX, 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid reduces the production of prostaglandins, which in turn reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid has been shown to have a number of biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for inflammation, pain, and fever. It also inhibits the production of leukotrienes, which are involved in the inflammatory response. 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid has been shown to have analgesic, anti-inflammatory, and antipyretic effects.
実験室実験の利点と制限
The advantages of using 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid in lab experiments include its potent anti-inflammatory and analgesic properties, as well as its ability to inhibit the growth of cancer cells. However, 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid has some limitations, including its potential toxicity and the need for careful dosing to avoid side effects.
将来の方向性
There are several future directions for research on 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid. One area of interest is its potential use in cancer therapy. 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine its effectiveness in vivo. Another area of interest is the development of new derivatives of 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid that may have improved efficacy and fewer side effects. Additionally, research is needed to better understand the mechanism of action of 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid and its effects on the immune system.
合成法
2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid can be synthesized by reacting 2-methyl-2-methylsulfonylpropanoic acid with 3-aminoacetophenone in the presence of a catalyst such as palladium on carbon. The reaction proceeds via a coupling reaction, where the two compounds are joined together to form 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid.
科学的研究の応用
2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating a variety of conditions, including arthritis, menstrual cramps, and headaches. 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
2-[3-[(2-methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-13(2,20(3,18)19)12(17)14-10-6-4-5-9(7-10)8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJLMRQHPKBGFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC(=C1)CC(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-[(2-Hydroxy-4-methylbenzoyl)amino]phenyl]acetic acid](/img/structure/B7590299.png)
![2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid](/img/structure/B7590301.png)
![2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590305.png)
![2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid](/img/structure/B7590315.png)

![5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7590324.png)
![5-[(2,5-Difluorobenzoyl)amino]pentanoic acid](/img/structure/B7590331.png)
![2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590368.png)
![2-[3-[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590374.png)


